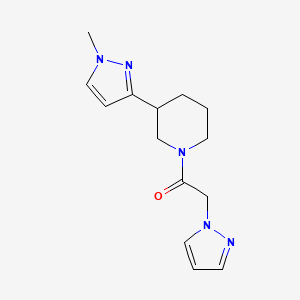

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a ketone group. Pyrazole is a five-membered ring with two nitrogen atoms, and piperidine is a six-membered ring with one nitrogen atom. The ketone group consists of a carbonyl group (C=O) bonded to two other carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazole and piperidine rings, as well as the oxygen atom in the ketone group, would likely result in a polar molecule with regions of positive and negative charge .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen

Antiviral Activity Research

Research on derivatives similar to 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has shown promising antiviral properties. For instance, studies on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives revealed their synthesis, reactions, and evaluation against viruses like HSV1 and HAV-MBB. These compounds have demonstrated cytotoxicity and antiviral activity, suggesting potential applications in treating viral infections (Attaby et al., 2006).

Molecular Interaction Studies

Another angle of research involves understanding the molecular interactions of similar compounds with biological receptors. For example, the molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was investigated. This study provided insights into the conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models, helping to elucidate the binding mechanisms of these compounds to receptors, which is crucial for drug design (Shim et al., 2002).

Synthesis and Characterization for Biological Applications

The synthesis and characterization of compounds similar to 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone also extend to exploring their potential biological applications. For instance, the compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone was synthesized and characterized, with studies on its cytotoxicity, interaction with human serum albumin, and molecular docking to provide insights for further pharmaceutical applications (Govindhan et al., 2017).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to specific receptors or enzymes, triggering a series of biochemical reactions. Without more information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-17-9-5-13(16-17)12-4-2-7-18(10-12)14(20)11-19-8-3-6-15-19/h3,5-6,8-9,12H,2,4,7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKBMSINGLTJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)

![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)

![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)

![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)